Dipropyl isocinchomeronate
Overview
Description
MGK 326
Dipropyl isocinchomeronate appears as a solid.
Mechanism of Action
Target of Action
Dipropyl Pyridine-2,5-Dicarboxylate, also known as Dipropyl Isocinchomeronate or Dipropyl 2,5-pyridinedicarboxylate, is primarily used as an insect repellent . Its primary targets are various species of insects, including flies, gnats, and other flying and biting insects .
Mode of Action
The compound functions as an insect attractant, an insect repellent, and a chemosterilant It works by interfering with the normal functioning of the insect’s nervous system, making it a potent repellent
Biochemical Pathways
It is known that the compound interferes with the normal functioning of the insect’s nervous system, leading to repulsion or death of the insect .
Result of Action
The primary result of the action of Dipropyl Pyridine-2,5-Dicarboxylate is the repulsion of insects, preventing them from landing or biting the user . This can help to prevent insect-borne diseases and improve comfort in areas with high insect populations.
Action Environment
The efficacy and stability of Dipropyl Pyridine-2,5-Dicarboxylate can be influenced by various environmental factors. For example, the compound may be less effective in high humidity or when it is washed off by sweat or rain . Additionally, the compound’s effectiveness can vary depending on the specific species of insect present, as different species may have different sensitivities to the compound .
Biochemical Analysis
Biochemical Properties
It is known that it interacts with certain enzymes and proteins to exert its effects
Cellular Effects
The cellular effects of Dipropyl Pyridine-2,5-Dicarboxylate are also not fully known. It has been reported that a bacterium, Agrobacterium sp. strain YJ-5, can degrade 2,5-Pyridinedicarboxylic acid, a related compound . This suggests that Dipropyl Pyridine-2,5-Dicarboxylate may have some influence on cellular processes, possibly including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to function as an insect attractant, an insect repellent, and chemosterilant .
Temporal Effects in Laboratory Settings
It is known that it is used as an analytical reference product for the determination of it . This suggests that it has some stability and does not degrade quickly.
Dosage Effects in Animal Models
The effects of Dipropyl Pyridine-2,5-Dicarboxylate at different dosages in animal models are not well studied. As it is used as a repellent for livestock, it is likely that it has some effect at certain dosages .
Metabolic Pathways
The metabolic pathways that Dipropyl Pyridine-2,5-Dicarboxylate is involved in are not well understood. It is known that a bacterium, Agrobacterium sp. strain YJ-5, can degrade 2,5-Pyridinedicarboxylic acid, a related compound . This suggests that Dipropyl Pyridine-2,5-Dicarboxylate may be involved in similar metabolic pathways .
Properties
IUPAC Name |
dipropyl pyridine-2,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-3-7-17-12(15)10-5-6-11(14-9-10)13(16)18-8-4-2/h5-6,9H,3-4,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IITCWRFYJWUUPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CN=C(C=C1)C(=O)OCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
Record name | DIPROPYL ISOCINCHOMERONATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18141 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8032544 | |
Record name | Dipropyl 2,5-pyridinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8032544 | |
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Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dipropyl isocinchomeronate appears as a solid., Amber liquid; [Reference #1] | |
Record name | DIPROPYL ISOCINCHOMERONATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18141 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Di-n-propyl isocinchomeronate | |
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URL | https://haz-map.com/Agents/17034 | |
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Boiling Point |
BP: 150 °C at 1 mm Hg | |
Record name | Dipropyl isocinchomeronate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6947 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
93.4 °C (200.1 °F) - closed cup | |
Record name | Dipropyl isocinchomeronate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6947 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Practically insoluble in water, Soluble in petroleum distillates such as kerosene, toluene, xylene, methanol, ethanol, and isopropanol, Miscible with ethanol, kerosene, methanol, isopropanol | |
Record name | Dipropyl isocinchomeronate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6947 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.082 at 20 °C (technical product: 1.106-1.13 at 20 °C) | |
Record name | Dipropyl isocinchomeronate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6947 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.000548 [mmHg] | |
Record name | Di-n-propyl isocinchomeronate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/17034 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Color/Form |
Amber liquid | |
CAS No. |
136-45-8 | |
Record name | DIPROPYL ISOCINCHOMERONATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18141 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Dipropyl isocinchomeronate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=136-45-8 | |
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Record name | Dipropyl isocinchomeronate | |
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Record name | Dipropyl isocinchomeronate | |
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Record name | Dipropyl 2,5-pyridinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8032544 | |
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Record name | Dipropyl pyridine-2,5-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.769 | |
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Record name | DIPROPYL ISOCINCHOMERONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O572Q51ABJ | |
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Record name | Dipropyl isocinchomeronate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6947 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
Liquid at room temperature | |
Record name | Dipropyl isocinchomeronate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6947 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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